2-(3-Quinolin-8-yloxypropoxy)benzonitrile
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Overview
Description
2-(3-Quinolin-8-yloxypropoxy)benzonitrile is an organic compound that belongs to the class of nitriles It features a quinoline moiety linked to a benzonitrile group through a propoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Quinolin-8-yloxypropoxy)benzonitrile typically involves the reaction of 8-hydroxyquinoline with 3-chloropropyl benzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
the principles of green chemistry can be applied to optimize the synthesis process, such as using recyclable solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Quinolin-8-yloxypropoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(3-Quinolin-8-yloxypropoxy)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Quinolin-8-yloxypropoxy)benzonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and nitrile functionalities. These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Quinolin-8-yloxypropoxy)benzonitrile: Unique due to its specific linkage of quinoline and benzonitrile through a propoxy chain.
4-(((2-Aminoethyl)Sulfanyl)(Diphenyl)Methyl)Benzonitrile: Another benzonitrile derivative with different substituents.
Uniqueness
This compound stands out due to its specific structural features, which confer unique chemical reactivity and potential biological activities compared to other benzonitrile derivatives .
Properties
IUPAC Name |
2-(3-quinolin-8-yloxypropoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c20-14-16-6-1-2-9-17(16)22-12-5-13-23-18-10-3-7-15-8-4-11-21-19(15)18/h1-4,6-11H,5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWBQCAXWLVOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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